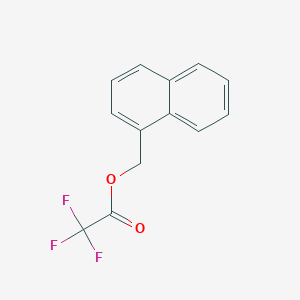

(Naphthalen-1-yl)methyl trifluoroacetate

Description

(Naphthalen-1-yl)methyl trifluoroacetate is an ester derivative of trifluoroacetic acid (TFA) featuring a naphthalen-1-ylmethyl group. The trifluoroacetyl group is highly electron-withdrawing, enhancing the electrophilicity of the ester carbonyl, while the bulky naphthalene moiety may impart steric hindrance and influence solubility or reactivity. Such compounds are often intermediates in organic synthesis, particularly in pharmaceuticals or materials science, where trifluoroacetate esters serve as protecting groups or precursors .

Properties

CAS No. |

142077-82-5 |

|---|---|

Molecular Formula |

C13H9F3O2 |

Molecular Weight |

254.20 g/mol |

IUPAC Name |

naphthalen-1-ylmethyl 2,2,2-trifluoroacetate |

InChI |

InChI=1S/C13H9F3O2/c14-13(15,16)12(17)18-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 |

InChI Key |

FNINWPOKSZXOOT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2COC(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Naphthalen-1-yl)methyl trifluoroacetate typically involves the esterification of (Naphthalen-1-yl)methanol with trifluoroacetic anhydride. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the by-products and drive the reaction to completion. The reaction conditions often include:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane or another non-polar solvent

Reaction Time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(Naphthalen-1-yl)methyl trifluoroacetate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield (Naphthalen-1-yl)methanol and trifluoroacetic acid.

Substitution: The trifluoroacetate group can be replaced by other nucleophiles under suitable conditions.

Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Hydrolysis: (Naphthalen-1-yl)methanol and trifluoroacetic acid.

Substitution: Various substituted naphthalene derivatives.

Oxidation: Naphthoquinone derivatives.

Scientific Research Applications

(Naphthalen-1-yl)methyl trifluoroacetate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a fluorescent probe due to the naphthalene moiety.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Naphthalen-1-yl)methyl trifluoroacetate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoroacetate group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic sites in proteins or membranes.

Comparison with Similar Compounds

Structural and Reactivity Differences

- Molecular Weight and Substituents : Methyl trifluoroacetate (C₃H₃F₃O₂, MW 128.05) lacks the aromatic naphthalene system, making it less sterically hindered and more volatile compared to (Naphthalen-1-yl)methyl trifluoroacetate .

- Hydrolysis Kinetics : In acetone-water solutions, methyl trifluoroacetate undergoes neutral hydrolysis with a heat capacity of activation (ΔC‡) minimum at ~0.971 mole fraction of water (ΔC‡ = -285 J·mol⁻¹·K⁻¹). Acetone retards hydrolysis due to reduced water activity, a trend also observed in other TFA esters .

- Applications : Widely used as a solvent or acylating agent in industrial settings .

N-Methylaniline Trifluoroacetate (1:1)

Ionic vs. Ester Derivatives

- Structure: Unlike the ester this compound, N-methylaniline trifluoroacetate (C₉H₁₀F₃NO₂, MW 221.18) is a salt, with a protonated amine interacting ionically with the trifluoroacetate anion .

- Reactivity : Ionic salts are typically more water-soluble but less reactive toward nucleophilic attack compared to esters. This makes them useful in acid-catalyzed reactions or as counterions in drug formulations .

Naphthalene-Containing Trifluoroacetate Derivatives

dl-1-(1-Naphthyl)-2,2,2-Trifluoroethanol ()

- Synthesis: Prepared via Grignard reaction of 1-bromonaphthalene with lithium trifluoroacetate, followed by borohydride reduction. The trifluoroethanol group is less reactive than the ester but shares steric challenges due to the naphthalene system .

- Stability : The alcohol derivative is prone to oxidation, whereas the ester form (target compound) is more stable under acidic or basic conditions .

Pharmaceutical Derivatives ()

- Example : GGTI 298 (trifluoroacetate salt) incorporates a naphthalen-1-yl group in a leucine ester structure, highlighting the role of trifluoroacetate in enhancing bioavailability and metabolic stability .

- Comparison : The naphthalene moiety in this compound may similarly improve lipophilicity for drug delivery, though hydrolysis rates would differ from salt forms .

Data Tables

Table 1: Structural and Kinetic Comparison of Trifluoroacetate Derivatives

*Estimated based on analogous compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.